molecular formula C13H10ClNO2 B020242 CHLOFENAMIC ACID CAS No. 19865-61-3

CHLOFENAMIC ACID

Cat. No.: B020242
CAS No.: 19865-61-3
M. Wt: 247.67 g/mol
InChI Key: JQGNPYGTSRVRDR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S 14506 hydrochloride is a potent and selective agonist of the 5-HT1A receptor, which also acts as an antagonist at the 5-HT2A and 5-HT2C receptors. This compound has shown significant potential in scientific research, particularly in the study of anxiety and depression due to its unique pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 14506 hydrochloride involves multiple steps, starting with the preparation of the core structure, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide. The process typically includes:

    Formation of the naphthalene derivative: This step involves the methoxylation of a naphthalene precursor.

    Piperazine coupling: The naphthalene derivative is then coupled with piperazine under controlled conditions.

    Benzamide formation: The final step involves the formation of the benzamide structure through an amide coupling reaction.

Industrial Production Methods

Industrial production of S 14506 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

S 14506 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group on the naphthalene ring.

    Reduction: Reduction reactions can affect the benzamide moiety.

    Substitution: Halogen substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

S 14506 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

S 14506 hydrochloride exerts its effects primarily through the 5-HT1A receptor, where it acts as a full agonist. This interaction involves the binding of the compound to the receptor, leading to the activation of G-protein coupled pathways. Additionally, its antagonistic action at the 5-HT2A and 5-HT2C receptors contributes to its overall pharmacological profile, influencing neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

    Buspirone: Another 5-HT1A receptor agonist used in the treatment of anxiety.

    WAY-100635: A selective 5-HT1A receptor antagonist used in research.

    8-OH-DPAT: A well-known 5-HT1A receptor agonist used in various studies.

Uniqueness

S 14506 hydrochloride is unique due to its dual action as a 5-HT1A receptor agonist and 5-HT2A/2C receptor antagonist. This dual activity provides a broader spectrum of effects, making it particularly valuable in the study of complex neuropsychiatric conditions .

Properties

IUPAC Name

(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)15(17)9-10-3-1-2-4-13(10)16/h1-9,17H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGNPYGTSRVRDR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN(C2=CC=C(C=C2)Cl)O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=C\N(C2=CC=C(C=C2)Cl)O)/C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHLOFENAMIC ACID
Reactant of Route 2
CHLOFENAMIC ACID
Reactant of Route 3
CHLOFENAMIC ACID
Reactant of Route 4
CHLOFENAMIC ACID
Reactant of Route 5
CHLOFENAMIC ACID
Reactant of Route 6
CHLOFENAMIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.